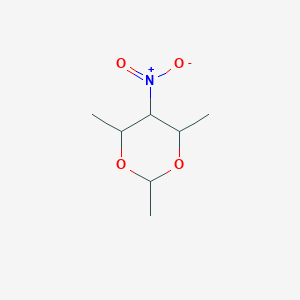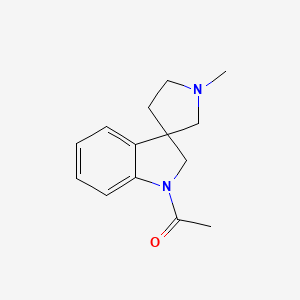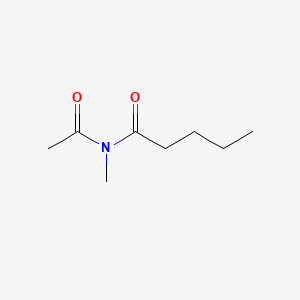
N-Acetyl-N-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-methylpentanamide is an organic compound belonging to the amide family It is characterized by the presence of an acetyl group (CH₃CO-) and a methyl group (CH₃-) attached to the nitrogen atom of the pentanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-N-methylpentanamide can be synthesized through the reaction of N-methylpentanamide with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to facilitate the acetylation process. The general reaction scheme is as follows:
N-methylpentanamide+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-N-methylpentanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form N-methylpentanamide and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield N-methylpentanamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products:
Hydrolysis: N-methylpentanamide, acetic acid.
Reduction: N-methylpentanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-N-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-N-methylpentanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. This can influence various cellular pathways and processes, including gene expression and enzyme activity. The compound’s effects are mediated through its ability to donate acetyl groups and interact with nucleophiles.
Comparison with Similar Compounds
N-Acetyl-N-methylpentanamide can be compared with other similar compounds, such as:
N-Acetyl-N-methylacetamide: Similar structure but with a shorter carbon chain.
N-Acetyl-N-methylbutanamide: Similar structure but with a different carbon chain length.
N-Acetyl-N-methylhexanamide: Similar structure but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both acetyl and methyl groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65882-19-1 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-acetyl-N-methylpentanamide |
InChI |
InChI=1S/C8H15NO2/c1-4-5-6-8(11)9(3)7(2)10/h4-6H2,1-3H3 |
InChI Key |
INMPOSGGXZTTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


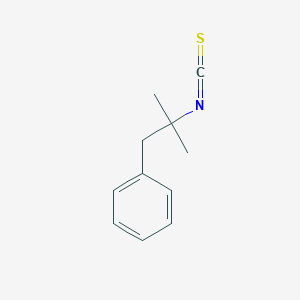

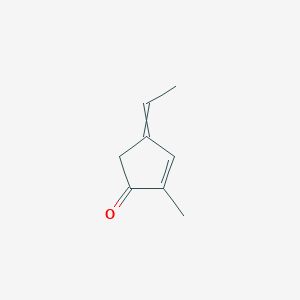

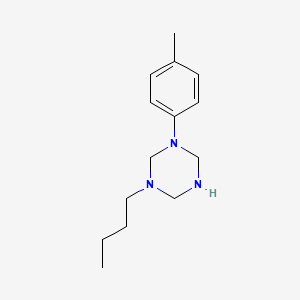
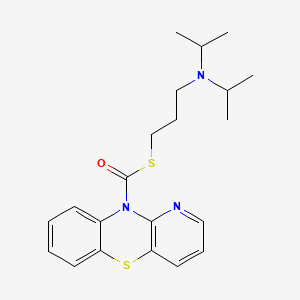
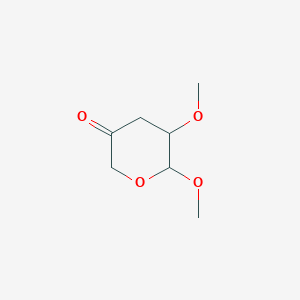
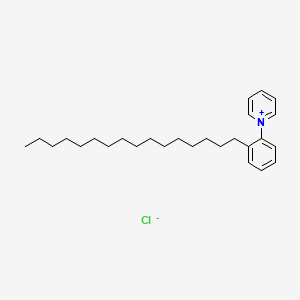
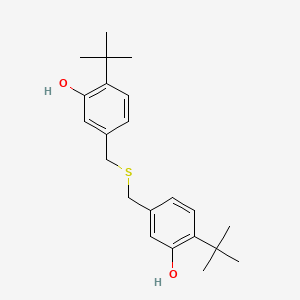
![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)

